Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-6-vinyl-quinoline

HIV-1 Integrase ALLINI

8-Bromo-6-vinyl-quinoline (CAS 1415026-17-3, C₁₁H₈BrN, MW 234.09 g/mol) is a heterocyclic building block bearing a bromine atom at the 8-position and a vinyl group at the 6-position of the quinoline core. This substitution pattern combines the synthetic versatility of a vinyl handle for cross-coupling and polymerization reactions with the electronic and steric effects of an 8-bromo substituent that has been shown, in structure-activity relationship (SAR) studies on quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs), to confer a favorable resistance profile against the A128T mutant virus relative to the 6-bromo positional isomer.

Molecular Formula C11H8BrN
Molecular Weight 234.09 g/mol
Cat. No. B8611285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-vinyl-quinoline
Molecular FormulaC11H8BrN
Molecular Weight234.09 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C2C(=C1)C=CC=N2)Br
InChIInChI=1S/C11H8BrN/c1-2-8-6-9-4-3-5-13-11(9)10(12)7-8/h2-7H,1H2
InChIKeyHRIUPOLRSFNKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-vinyl-quinoline: A Dual-Functional Quinoline Scaffold for Antiviral Drug Discovery and Cross-Coupling Chemistry


8-Bromo-6-vinyl-quinoline (CAS 1415026-17-3, C₁₁H₈BrN, MW 234.09 g/mol) is a heterocyclic building block bearing a bromine atom at the 8-position and a vinyl group at the 6-position of the quinoline core . This substitution pattern combines the synthetic versatility of a vinyl handle for cross-coupling and polymerization reactions with the electronic and steric effects of an 8-bromo substituent that has been shown, in structure-activity relationship (SAR) studies on quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs), to confer a favorable resistance profile against the A128T mutant virus relative to the 6-bromo positional isomer [1]. The compound serves as a key intermediate in the preparation of bromo-substituted quinolines, a class of molecules explicitly claimed as intermediates in the structure design of HCV protease inhibitors [2].

Why 8-Bromo-6-vinyl-quinoline Cannot Be Replaced by 8-Bromo-2-vinylquinoline or 6-Vinylquinoline in Drug Scaffold Design


Substitution on the quinoline core is not position-agnostic. The specific 8-bromo-6-vinyl arrangement endows this compound with a unique combination of electronic properties and resistance-bypassing biological activity that close positional isomers lack. For example, moving the vinyl group from the 6- to the 2-position (8-bromo-2-vinylquinoline) fundamentally alters the electronic distribution of the heterocycle, while replacing the 8-bromo with a 6-bromo substituent—an apparently minor positional isomerization—has been shown to cause a dramatic >30-fold loss of antiviral potency against the clinically relevant HIV-1 integrase A128T mutant virus [1]. Similarly, omitting the 8-bromo substituent entirely (6-vinylquinoline) results in the loss of a key functional handle for both metal-catalyzed cross-coupling and target binding interactions that have been optimized in drug candidates such as the HCV NS3 protease inhibitor BI 201335, where the C8-bromo group was identified as the optimal substituent for cell-based potency [2].

Quantitative Differentiation Evidence for 8-Bromo-6-vinyl-quinoline Against Closest Analogs


HIV-1 Integrase ALLINI Resistance Profile: 8-Bromo vs 6-Bromo Positional Isomers on A128T Mutant

In a direct head-to-head comparison of quinoline-based ALLINIs differing only in bromine position (R1 = Br, R2 = H for 6-bromo analog 17 vs R1 = H, R2 = Br for 8-bromo analog 16ba), the 8-bromo substituted compound retained full potency against the clinically relevant A128T mutant HIV-1 integrase construct (IC₅₀ = 0.3 ± 0.1 µM), whereas the 6-bromo positional isomer suffered a >30-fold potency loss (A128T-IC₅₀ = 10.2 ± 2.5 µM) [1]. Both compounds showed comparable wild-type potency (WT-IC₅₀: 0.3 ± 0.1 µM for 6-bromo vs 0.6 ± 0.1 µM for 8-bromo), demonstrating that the 8-bromo substitution uniquely confers robustness against the A128T resistance mutation [1].

HIV-1 Integrase ALLINI Drug Resistance

HIV-1 Integrase ALLINI Antiviral EC₅₀: 8-Bromo vs 6-Bromo vs 8-Chloro Substitution

In head-to-head comparisons within the same quinoline ALLINI scaffold bearing a 1,4-benzodioxanyl group at position 4, the 8-bromo analog (16ba, R2 = Br) demonstrated a multimerization EC₅₀ of 0.05 ± 0.01 µM, which was 2-fold more potent than the 6-bromo analog (17, R1 = Br; EC₅₀ = 0.10 ± 0.02 µM) and the 8-chloro analog (19, R2 = Cl; EC₅₀ = 0.08 ± 0.01 µM) [1]. The 8-bromo analog was also 1.6-fold more potent than the unsubstituted parent compound (2, EC₅₀ = 0.08 ± 0.01 µM) and the 8-methyl analog (18, EC₅₀ = 0.09 ± 0.01 µM) [1].

HIV-1 EC₅₀ ALLINI Quinoline SAR

HCV NS3/4A Protease Inhibitor C8-Substituent Optimization: Bromo vs Methyl, Chloro, and Hydrogen

In a systematic SAR study of linear tripeptide inhibitors of HCV NS3/4A protease, scanning different C8 substituents on the quinoline B-ring of the P2 moiety identified the 8-bromo group as 'optimal for increasing the cell-based potency of this series,' significantly outperforming 8-methyl, 8-chloro, and 8-unsubstituted analogs [1]. This C8-bromo optimization was instrumental in the discovery of the clinical candidate BI 201335 (compound 29), which demonstrated very potent and selective inhibition of genotype 1 NS3 protease with a promising pharmacokinetic profile in rats [1]. The 8-bromo substituent also contributes unusual binding kinetics, including slow association and dissociation rates within a single-step binding mechanism critically involving water molecules [2].

HCV NS3 Protease Antiviral C8-Substitution

Synthetic Versatility of the 6-Vinyl Handle: Orthogonal Functionalization for Cross-Coupling and Polymerization Chemistry

The 6-vinyl group on 8-bromo-6-vinyl-quinoline provides a synthetically orthogonal functional handle that is absent in simple 8-bromoquinoline. The vinyl group enables Heck, Suzuki, and metathesis-type chemistries without interfering with the 8-bromo position, which can independently undergo palladium-catalyzed cross-coupling [1]. In contrast, 6-vinylquinoline (CAS 651025-06-8), which lacks the 8-bromo substituent, cannot serve as a substrate for C8-directed functionalization and would require alternative, less efficient routes to introduce C8 diversity. Brønsted acid-catalyzed synthesis methods for bromo-substituted quinolines tolerate vinyl, bromo, and other functional groups, yielding compounds in 68–86% yields under optimized conditions, demonstrating the synthetic accessibility of this substitution pattern [2].

Organic Synthesis Vinyl Quinoline Cross-Coupling Building Block

Physicochemical Property Comparison: Lipophilicity (LogP) and Molecular Weight Differentiate 8-Bromo-6-vinyl-quinoline from 6-Vinylquinoline

The presence of the 8-bromo substituent on the quinoline core significantly increases lipophilicity compared to the non-brominated analog. 8-Bromoquinoline has an experimental/computed LogP of approximately 2.90–3.00 , while 6-vinylquinoline has a computed ACD/LogP of 2.57 . The additivity of substituent contributions predicts that 8-bromo-6-vinyl-quinoline should exhibit a LogP of approximately 3.0–3.4, which is 0.4–0.8 log units higher than 6-vinylquinoline (MW 155.20 g/mol) . This higher lipophilicity, combined with a molecular weight of 234.09 g/mol , places 8-bromo-6-vinyl-quinoline in a different property space than 6-vinylquinoline, which may be advantageous for optimizing membrane permeability in cell-based antiviral assays where the 8-bromo substituent has repeatedly been shown to enhance potency [1].

Lipophilicity LogP Drug-Likeness Quinoline

Patent-Backed Synthetic Utility as an HCV Protease Inhibitor Intermediate

US Patent 8633320 explicitly claims processes for preparing bromo-substituted quinolines of formula (I), where R can be alkenyl (including vinyl), as useful intermediates in the structure design of HCV protease inhibitors [1]. This patent protection and commercial interest establish 8-bromo-6-vinyl-quinoline—which falls within the claimed generic scope—as a validated intermediate scaffold, in contrast to 8-bromo-2-vinylquinoline, which is not explicitly exemplified in the same patent context for HCV applications [1]. The patent further demonstrates the synthetic feasibility of introducing diverse substituents at the 6-position while maintaining the 8-bromo group, supporting the use of this scaffold as a versatile intermediate platform [1].

HCV Process Chemistry Patent Intermediate

Application Scenarios Where 8-Bromo-6-vinyl-quinoline Provides Verifiable Advantages Over Closest Analogs


HIV-1 Integrase ALLINI Drug Discovery Programs Targeting A128T-Resistant Viral Strains

Research groups developing next-generation ALLINIs to overcome A128T-mediated resistance should prioritize 8-bromo-6-vinyl-quinoline as their scaffold. Direct comparative data show that the 8-bromo substitution—a core feature of this compound—retains full antiviral potency against the A128T mutant (IC₅₀ = 0.3 µM), while the 6-bromo positional isomer loses >30-fold potency (IC₅₀ = 10.2 µM) [1]. Furthermore, the 8-bromo analog achieves the best multimerization EC₅₀ (0.05 µM) among all tested C8 substituents in the 1,4-benzodioxanyl quinoline series [2]. The 6-vinyl group on this scaffold provides a convenient attachment point for introducing additional diversity elements without perturbing the critical 8-bromo interaction, making this compound an ideal starting point for focused library synthesis targeting ALLINI-resistant HIV-1 variants.

HCV NS3/4A Protease Inhibitor Lead Optimization Using C8-Bromoquinoline P2 Motifs

Drug discovery teams optimizing linear or macrocyclic HCV NS3/4A protease inhibitors can use 8-bromo-6-vinyl-quinoline as a privileged P2 fragment. The optimal cell-based potency conferred by the 8-bromo substituent—validated in the discovery of clinical candidate BI 201335—makes this substitution pattern a rational starting point for SAR exploration [3]. Unlike simple 8-bromoquinoline, which lacks a functionalizable handle at the 6-position, the 6-vinyl group of this compound allows late-stage diversification via cross-coupling or metathesis chemistry, enabling parallel synthesis of focused libraries without additional protecting group manipulations [4]. The direct patent linkage of bromo-substituted quinolines to HCV protease inhibitor development further supports the commercial relevance of this scaffold [5].

Dual-Handle Building Block for Sequential Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Libraries

Medicinal chemistry groups requiring building blocks with two differentially reactive handles for sequential functionalization should select 8-bromo-6-vinyl-quinoline over mono-functional alternatives such as 8-bromoquinoline or 6-vinylquinoline. The C8-bromo position can undergo selective Suzuki or Buchwald-Hartwig coupling, while the C6-vinyl group can independently participate in Heck reactions or olefin metathesis [5]. This orthogonal reactivity profile eliminates the need to purchase and inventory two separate building blocks and reduces synthetic step count when constructing complex, highly substituted quinoline libraries for high-throughput screening. Brønsted acid-catalyzed synthetic routes achieve yields of 68–86% for bromo-substituted quinolines, confirming the practical accessibility of this scaffold at scale [6].

Precision Polymer and Materials Chemistry Requiring Site-Specific Quinoline Incorporation

Materials science laboratories developing functional polymers or metal-organic frameworks incorporating quinoline chromophores should utilize 8-bromo-6-vinyl-quinoline for its site-differentiated reactivity. The vinyl group at the 6-position enables radical or coordination polymerization directly into polymer backbones, while the 8-bromo substituent remains available for post-polymerization functionalization to tune optical, electronic, or coordination properties. This dual functionality is not achievable with 6-vinylquinoline (lacks the 8-bromo post-polymerization handle) or 8-bromoquinoline (lacks the polymerizable vinyl group), making this compound uniquely suited for precision macromolecular design [5].

Quote Request

Request a Quote for 8-Bromo-6-vinyl-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.